1-(4,5-difluoro-2-methylbenzoyl)-2-methylpiperidine
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Overview
Description
1-(4,5-Difluoro-2-methylbenzoyl)-2-methylpiperidine is a chemical compound with the molecular formula C14H17F2NO It is characterized by the presence of a difluoromethylbenzoyl group attached to a methylpiperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4,5-difluoro-2-methylbenzoyl)-2-methylpiperidine typically involves the reaction of 4,5-difluoro-2-methylbenzoic acid with 2-methylpiperidine under specific conditions. The reaction is often carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions: 1-(4,5-Difluoro-2-methylbenzoyl)-2-methylpiperidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The fluorine atoms in the benzoyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base such as sodium hydride (NaH).
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzoyl derivatives.
Scientific Research Applications
1-(4,5-Difluoro-2-methylbenzoyl)-2-methylpiperidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4,5-difluoro-2-methylbenzoyl)-2-methylpiperidine involves its interaction with specific molecular targets. The difluoromethylbenzoyl group can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The piperidine ring may also play a role in binding to biological targets, influencing the compound’s overall effect.
Comparison with Similar Compounds
- 1-(4,5-Difluoro-2-methylbenzoyl)pyrrolidine
- 1-(3,5-Dichlorobenzoyl)pyrrolidine
- 1-(3-Chloro-4-methylbenzoyl)pyrrolidine
Uniqueness: 1-(4,5-Difluoro-2-methylbenzoyl)-2-methylpiperidine is unique due to the presence of both difluoromethyl and methylpiperidine groups, which confer distinct chemical and biological properties. The difluoromethyl group enhances the compound’s stability and lipophilicity, while the piperidine ring contributes to its binding affinity and specificity for certain molecular targets.
Properties
IUPAC Name |
(4,5-difluoro-2-methylphenyl)-(2-methylpiperidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17F2NO/c1-9-7-12(15)13(16)8-11(9)14(18)17-6-4-3-5-10(17)2/h7-8,10H,3-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIOSIJXKGOQFRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(=O)C2=CC(=C(C=C2C)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17F2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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